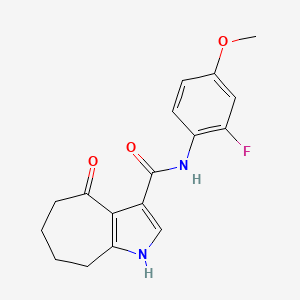
Cyclohepta(b)pyrrole-3-carboxamide, N-(2-fluoro-4-methoxyphenyl)-1,4,5,6,7,8-hexahydro-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohepta(b)pyrrole-3-carboxamide, N-(2-fluoro-4-methoxyphenyl)-1,4,5,6,7,8-hexahydro-4-oxo- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohepta(b)pyrrole-3-carboxamide, N-(2-fluoro-4-methoxyphenyl)-1,4,5,6,7,8-hexahydro- involves multiple steps, typically starting with the preparation of the cyclohepta(b)pyrrole core This can be achieved through a series of cyclization reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to enhance the scalability and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohepta(b)pyrrole-3-carboxamide, N-(2-fluoro-4-methoxyphenyl)-1,4,5,6,7,8-hexahydro- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other functional groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenated compounds and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
Cyclohepta(b)pyrrole-3-carboxamide, N-(2-fluoro-4-methoxyphenyl)-1,4,5,6,7,8-hexahydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of Cyclohepta(b)pyrrole-3-carboxamide, N-(2-fluoro-4-methoxyphenyl)-1,4,5,6,7,8-hexahydro- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohepta(b)pyrrole-3-carboxamide derivatives: These compounds share the same core structure but differ in their substituents.
Fluorinated heterocycles: These compounds contain fluorine atoms and heterocyclic rings, similar to the target compound.
Methoxy-substituted heterocycles: These compounds contain methoxy groups and heterocyclic rings.
Uniqueness
Cyclohepta(b)pyrrole-3-carboxamide, N-(2-fluoro-4-methoxyphenyl)-1,4,5,6,7,8-hexahydro- is unique due to its specific combination of functional groups and ring structure. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
168272-59-1 |
|---|---|
Molekularformel |
C17H17FN2O3 |
Molekulargewicht |
316.33 g/mol |
IUPAC-Name |
N-(2-fluoro-4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-1H-cyclohepta[b]pyrrole-3-carboxamide |
InChI |
InChI=1S/C17H17FN2O3/c1-23-10-6-7-13(12(18)8-10)20-17(22)11-9-19-14-4-2-3-5-15(21)16(11)14/h6-9,19H,2-5H2,1H3,(H,20,22) |
InChI-Schlüssel |
OVIGGAOMLUKHDD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCCC3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















